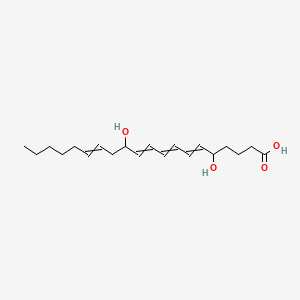

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid

Übersicht

Beschreibung

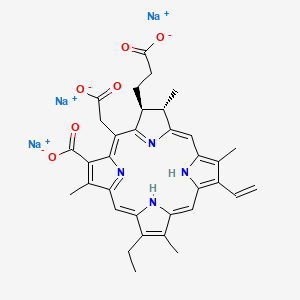

5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid is classified as a member of the Leukotrienes . Leukotrienes are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid .

Molecular Structure Analysis

The molecular formula of 5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid is C20H32O4 . It has an average mass of 336.466 Da and a monoisotopic mass of 336.230072 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 536.4±50.0 °C at 760 mmHg, and a flash point of 292.3±26.6 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds . The polar surface area is 78 Å2 .Wissenschaftliche Forschungsanwendungen

Marine Algae and Icosanoids

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid and related compounds have been isolated from marine algae, specifically from Farlowia mollis. These compounds exhibit significant biological activities, including modulation of superoxide anion generation in human neutrophils, inhibition of lipoxygenase products in human neutrophils, and influence on the functioning of the dog kidney Na+/K+ ATPase (Solem, Jiang, & Gerwick, 1989).

Neutrophil Chemotactic Activity

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid, known as leukotriene B, is involved in human neutrophil chemotactic responses. This compound demonstrates potency similar to C5a, a component of the complement system, and exhibits specific structural requirements for its biological activity, such as conjugated double bonds and free hydroxyl-groups (Goetzl & Pickett, 1981).

Arachidonic Acid Metabolism

Studies on arachidonic acid metabolism reveal the transformation of various compounds, including 5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid, into novel metabolites with significant biological functions. These transformations are mediated by enzymatic processes and involve complex biochemical pathways (Pace-Asciak, 1984).

Role in Inflammation and Injury

In the context of inflammation and injury, such as in burn patients, levels of 5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid and related leukotrienes have been observed in plasma and blister fluid. This suggests a role in local inflammatory reactions and potential involvement in the healing process or response to injury (Dobke, Hayes, & Baxter, 1987).

Wirkmechanismus

Target of Action

The primary target of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid is classified as a member of the Leukotrienes . Leukotrienes are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid .

Mode of Action

As a leukotriene, it is likely to interact with its targets through the binding to specific receptors, leading to a cascade of biochemical reactions .

Biochemical Pathways

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid is involved in the leukotriene metabolic pathway . Leukotrienes are derived from arachidonic acid and play a key role in the inflammatory response .

Pharmacokinetics

Like other eicosanoids, it is likely to be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid are likely to be related to its role as a leukotriene. Leukotrienes are known to induce bronchoconstriction, increase vascular permeability, and recruit leukocytes to sites of inflammation .

Action Environment

The action, efficacy, and stability of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid can be influenced by various environmental factors. These may include the presence of other signaling molecules, the pH of the environment, and the presence of specific enzymes .

Eigenschaften

IUPAC Name |

5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860923 | |

| Record name | 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73151-67-4 | |

| Record name | 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobicyclo[2.2.2]octan-1-ol](/img/structure/B3152167.png)

![(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate](/img/structure/B3152182.png)

![7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B3152208.png)